molecular formula C21H24N4 B3057544 Tris[2-(2-pyridyl)ethyl]amine CAS No. 82344-76-1

Tris[2-(2-pyridyl)ethyl]amine

Cat. No.: B3057544
CAS No.: 82344-76-1
M. Wt: 332.4 g/mol
InChI Key: IAADCGHLWRXZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris[2-(2-pyridyl)ethyl]amine, commonly abbreviated as tepa , is a tripodal, tetradentate N4 ligand highly valued in inorganic chemistry and catalysis research . Its structure features a central tertiary amine nitrogen donor with three arms, each terminating in a pyridyl group connected via a flexible ethyl spacer . This design pre-organizes the ligand for metal coordination while the ethyl chains provide conformational flexibility, allowing tepa to accommodate various metal ions and stabilize diverse coordination geometries . A key application of tepa is in modeling biological oxygen reduction. The copper(II) complex [Cu II (tepa)] 2+ serves as an efficient catalyst for the selective two-electron, two-proton reduction of O 2 to hydrogen peroxide (H 2 O 2 ) using relatively weak one-electron reductants like ferrocene . The mechanism involves the initial reduction to a Cu I species, which subsequently reacts with O 2 in the presence of acid to form a key hydroperoxo intermediate [Cu II (tepa)(OOH)] 2+ , ultimately releasing H 2 O 2 and regenerating the catalyst . This functionality is significant for developing fuel cell technologies and environmentally benign oxidants . The ligand's flexibility also results in distinct coordination behavior compared to its methyl-bridged analog, Tris(2-pyridylmethyl)amine (TPMA). While often forming five-coordinate complexes, tepa can also yield four-coordinate structures, as demonstrated by a zinc(II) complex that adopts a distorted tetrahedral geometry . This versatility makes this compound a powerful tool for fundamental studies in coordination chemistry, the synthesis of biomimetic models, and the development of new catalytic systems. Product Use Statement: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-yl-N,N-bis(2-pyridin-2-ylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-4-13-22-19(7-1)10-16-25(17-11-20-8-2-5-14-23-20)18-12-21-9-3-6-15-24-21/h1-9,13-15H,10-12,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAADCGHLWRXZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327520
Record name NSC663675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82344-76-1
Record name NSC663675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Functionalization Strategies of Tris 2 2 Pyridyl Ethyl Amine Analogues

General Synthetic Approaches for Pyridylethyl Amine Ligands

The construction of pyridylethyl amine ligands, including the parent tepa, relies on several established organic chemistry transformations. These approaches are designed to be versatile, enabling the synthesis of a broad family of related structures.

One of the most direct routes is the alkylation of primary amines with haloethylpyridine derivatives. For tepa, this involves the reaction of 2-(2-pyridyl)ethylamine with a suitable 2-(haloethyl)pyridine precursor. This method is analogous to the synthesis of its well-known counterpart, Tris(2-pyridylmethyl)amine (B178826) (TPMA). Key variables in this process include the choice of base and a polar aprotic solvent, such as DMF or acetonitrile, to facilitate the nucleophilic substitution.

A divergent and modular strategy involves the alkylation of a central amine scaffold . For instance, reacting tris(2-chloroethyl)amine with a pyridyl nucleophile like 2-mercaptopyridine-N-oxide under basic conditions provides a pathway to tepa analogues. The tris(2-chloroethyl)amine scaffold itself is typically prepared from the chlorination of triethanolamine. A similar approach has been used to synthesize related scaffolded ligands by reacting 2-Bromo-6-methylaminopyridine with a central tren (tris(2-aminoethyl)amine) molecule, often requiring high heat and pressure in a pressure tube to drive the multiple alkylation steps. georgiasouthern.edu

Reductive amination offers another powerful and high-yielding route. This method, often utilizing mild reducing agents like sodium triacetoxyborohydride, involves reacting a pyridine (B92270) aldehyde with an amine. rsc.org For precursors to ligands like tepa, this could involve the Schiff-base condensation of picolinaldehyde with tris(2-aminoethyl)amine, followed by hydrogenation of the resulting imines to produce the desired secondary amine linkages. weebly.com

Finally, Michael addition presents an alternative for forming the ethyl bridge. The synthesis of N,N-bis(2-(2-pyridyl)ethyl)amine, a key fragment of tepa, has been achieved through the Michael addition of hydroxylammonium chloride to 2-vinylpyridine, followed by a zinc reduction step to yield the final amine. researchgate.net

Table 1: Comparison of General Synthetic Approaches for Pyridylethyl Amine Ligands

Synthetic Method Key Reagents & Precursors Typical Conditions Advantages/Disadvantages
Alkylation of Primary Amines 2-(2-pyridyl)ethylamine, 2-(chloroethyl)pyridine Polar aprotic solvents (DMF, Acetonitrile), Base Direct route; potential for side reactions.
Alkylation of Central Scaffold Tris(2-chloroethyl)amine, Pyridyl nucleophile Basic conditions (e.g., NaOMe in Methanol) Modular; requires pre-synthesis of the halo-scaffold.
Reductive Amination Pyridine aldehyde, Amine (e.g., TREN), NaBH(OAc)₃ Mild reaction conditions High yields and good functional group tolerance. rsc.org
Michael Addition 2-vinylpyridine, Hydroxylammonium chloride, Zn/HCl Room temperature addition, then reduction Effective for creating the C-C-N ethyl linkage. researchgate.net
Pressure Tube Synthesis Bromo-aminopyridine, TREN High heat and pressure Useful for difficult, multiple alkylations on a single scaffold. georgiasouthern.edu

Development of Modified Tris[2-(2-pyridyl)ethyl]amine Architectures and Derivatives

To fine-tune the electronic and steric properties of metal complexes, researchers have developed a vast array of modified tepa architectures. These modifications can occur at the apical amine, the ethyl linkers, or the peripheral pyridine rings.

A significant architectural modification involves replacing the central donor atom. In one example, the apical nitrogen of a related tripodal ligand was substituted with a phosphorus atom to create tris(2-pyridylmethyl)proazaphosphatrane (TPAP). weebly.com This change dramatically alters the electronic environment of the coordinated metal ion, for instance, inducing a low-spin state in a Co(II) complex that is normally high-spin with the all-nitrogen TPA ligand. weebly.com

The length of the chelating arms is another critical design parameter. Systematic studies have been conducted by replacing one or more of the ethyl arms in tepa with shorter methyl arms. researchgate.net This creates a family of ligands such as N,N-bis[(2-pyridyl)methyl]-2-(2-pyridyl)ethylamine (pmea) and N,N-bis[2-(2-pyridyl)ethyl]-(2-pyridyl)methylamine (pmap), allowing for a gradual tuning of the ligand field and the redox properties of their metal complexes. researchgate.netkoreascience.kr

Substitution on the pyridine rings is a common strategy to modulate the ligand's electronic properties. Electron-donating groups, such as methoxy (B1213986) (-OCH₃), or electron-withdrawing groups can be introduced. researchgate.netvisnav.in For example, various α-substituted TPA-based ligands have been prepared to modulate the electronic properties at the metal center. researchgate.net Similarly, replacing the pyridine rings with other heterocycles like benzimidazoles or quinolines has been explored to alter the catalytic activity of the resulting metal complexes in oxidation reactions. nih.gov

Table 2: Selected Modified this compound Architectures and Their Impact

Derivative Name/Class Structural Modification Resulting Property Change Reference
pmea/pmap Replacement of ethyl linker(s) with methyl linker(s) Systematic change in chelate ring size from 6- to 5-membered, altering redox properties. researchgate.net
TPAP Analogue Replacement of apical Nitrogen with Phosphorus Alters ligand field and spin state of coordinated Co(II). weebly.com
Methoxy-substituted TPA Addition of -OCH₃ group to pyridine ring Modulates electronic properties at the metal center. visnav.in
Fluoro-substituted TPA Addition of Fluorine to the α-position of the linker Shifts the oxidation potential of the ligand. researchgate.net
Phenol (B47542)/Benzimidazole Derivatives Replacement of pyridine ring(s) with other aromatic systems Tunes catalytic activity in oxidation reactions. nih.gov

Post-Synthetic Modification Approaches for Tailored Ligand Properties

Post-synthetic modification involves the chemical alteration of a pre-formed ligand scaffold. This powerful strategy allows for the introduction of specific functional groups to impart desired properties such as solubility, reactivity, or the ability to be tethered to surfaces.

A recently developed method enables the functionalization at the benzylic position of the closely related Tris(2-pyridylmethyl)amine (TPMA) ligand. rsc.orgrsc.org After deprotonation of the ligand's C-H bond adjacent to the pyridine ring, the resulting carbanion can react with various electrophiles, such as alkyl iodides or aldehydes. rsc.org This has been used to install hydroxymethyl groups or attach hydrophilic polyethylene (B3416737) glycol (PEG) chains, which can enhance the water solubility of the corresponding metal complexes for catalysis in aqueous media. rsc.org

This concept of covalently modifying a pre-existing structure is a cornerstone of materials chemistry, often used to functionalize porous polymers. rsc.org For example, porous aromatic frameworks can be functionalized by grafting amines onto the structure, a process that involves creating covalent bonds between the polymer and the functional molecule. rsc.org While the context is different, the underlying chemical strategy of using a complete scaffold to build further complexity is directly analogous to the post-synthetic modification of individual ligands like tepa. This approach allows for the introduction of tailored functionality without having to redesign the entire ligand synthesis from the ground up.

Table 3: Post-Synthetic Modification Strategies for Tripodal Pyridyl Amine Ligands

Modification Strategy Reagents Functional Group Introduced Purpose/Outcome
Benzylic Functionalization Base (e.g., LDA), Alkyl Iodide/Aldehyde Alkyl chains, Hydroxymethyl (-CH₂OH) Introduction of new functional handles. rsc.org
PEGylation Base, PEG-reagent Polyethylene glycol (PEG) chain Increased hydrophilicity for aqueous catalysis. rsc.org
Amine Grafting Intermediate methyl halide, Diethylenetriamine (DETA) Amine groups (By analogy) To add specific binding sites. rsc.org
Amide Formation Amine-functionalized ligand, Anhydrides Amide groups with varying alkyl chains (By analogy) To systematically tune surface properties. rsc.org

Coordination Chemistry of Tris 2 2 Pyridyl Ethyl Amine Metal Complexes

Fundamental Principles of Metal Ion Coordination by TEPA (Tris[2-(2-pyridyl)ethyl]amine)

TEPA is a flexible, tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms: the tertiary amine nitrogen and the three nitrogen atoms of the pyridyl groups. The ethyl spacers between the central amine and the pyridyl rings provide significant conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions. This adaptability is a key feature of TEPA's coordination chemistry.

The coordination of a metal ion by TEPA is a classic example of a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the nitrogen donor atoms of TEPA act as Lewis bases (electron pair donors). The formation of stable metal complexes is driven by the chelate effect, where the multidentate nature of the ligand leads to a more stable complex than would be formed by individual, monodentate ligands. researchgate.net The stability of these complexes is governed by factors such as the nature of the metal ion (charge, size, and electronic configuration) and the properties of the TEPA ligand itself.

Geometrical and Electronic Structures of TEPA-Metal Complexes

The flexible nature of the TEPA ligand allows for the formation of metal complexes with various coordination numbers and geometries. The resulting electronic structure of the complex is intrinsically linked to this geometry.

Copper(II) complexes of TEPA frequently exhibit pentacoordinate geometries. iucr.orgrsc.orgnih.gov In these structures, the four nitrogen atoms of the TEPA ligand and a fifth ligand (such as a solvent molecule or an anion) coordinate to the copper(II) center. The resulting geometries are typically described as either trigonal bipyramidal (TBP) or square pyramidal (SP), or more commonly, as a distorted version of one of these ideals. nih.govmdpi.com

The degree of distortion from an ideal geometry is often quantified by the Addison-Reed parameter (τ₅). For a perfectly square pyramidal geometry, τ₅ = 0, while for a perfect trigonal bipyramidal geometry, τ₅ = 1. For example, the nitrite (B80452) adduct of a Cu(II)-TEPA complex, [CuII(tepa)(ONO)]+, displays a square pyramidal geometry with a τ₅ value of 0.05. rsc.org In this complex, two pyridine (B92270) nitrogens, the alkylamine nitrogen, and one oxygen from the nitrite ion form the basal plane, with the remaining pyridine nitrogen in the axial position. rsc.org

In other instances, such as in aqua{this compound}copper(II) and (acetato-O){this compound}copper(II) complexes, the Cu(II) atom is also pentacoordinate with a square-based pyramidal geometry. iucr.org The equatorial plane in these complexes is occupied by the tertiary amine nitrogen and two of the pyridine nitrogens from the TEPA ligand, along with a water molecule or an acetate (B1210297) group, respectively. iucr.org The axial position is occupied by the nitrogen atom of the third pyridine ring. iucr.org

Selected Bond Lengths and Angles for Pentacoordinate TEPA-Copper(II) Complexes
ComplexCoordination GeometryAxial Bond(s) (Å)Equatorial Bond(s) (Å)τ₅ valueReference
[Cu(tepa)(ONO)]⁺Square PyramidalCu-N(pyridine)Cu-N(pyridine), Cu-N(amine), Cu-O(nitrite)0.05 rsc.org
[Cu(tepa)(H₂O)]²⁺Square-Based PyramidalCu-N(pyridine)Cu-N(amine), Cu-N(pyridine) (x2), Cu-O(water)Not Reported iucr.org
[Cu(tepa)(CH₃COO)]⁺Square-Based PyramidalCu-N(pyridine)Cu-N(amine), Cu-N(pyridine) (x2), Cu-O(acetate)Not Reported iucr.org

TEPA's versatility extends to its ability to form stable complexes with a wide array of transition metal ions beyond copper. These include iron, zinc, cobalt, nickel, ruthenium, manganese, cadmium, and mercury. researchgate.netpublish.csiro.aucsulb.edu The coordination geometry and electronic properties of these complexes are highly dependent on the specific metal ion.

Iron(II): Iron(II) complexes with TEPA, such as [Fe(tepa)(NCS)₂], have been synthesized and characterized. researchgate.net Unlike similar complexes with smaller chelate rings, the Fe(II)-TEPA complex is found to be in a high-spin state. researchgate.netresearchgate.net

Zinc(II): Zinc(II) readily forms complexes with TEPA. publish.csiro.au Given the d¹⁰ electronic configuration of Zn(II), these complexes are diamagnetic and typically adopt geometries dictated by ligand steric and packing forces.

Cobalt(II): Cobalt(II) forms complexes with TEPA, and in the presence of oxygen, can form a dimeric peroxo-bridged species, [Co(tepa)O₂Co(tepa)]⁴⁺. publish.csiro.au

Nickel(II): Nickel(II) forms stable, five-coordinate complexes with TEPA, such as Ni(tepa)₂. publish.csiro.au Spectroscopic data for this complex are consistent with a square pyramidal geometry. publish.csiro.au

Ruthenium: While specific studies on Ru-TEPA complexes are less common, the broader family of ruthenium complexes with tripodal amine ligands is well-established, suggesting that TEPA would form stable complexes with ruthenium in various oxidation states.

Manganese, Cadmium, and Mercury: The ability of TEPA to complex with these ions highlights its broad coordination capabilities. csulb.edunih.gov

Coordination of TEPA with Various Transition Metal Ions
Metal IonExample ComplexCoordination NumberGeometryKey FeatureReference
Iron(II)[Fe(tepa)(NCS)₂]6OctahedralHigh-spin complex researchgate.netresearchgate.net
Zinc(II)[Zn(tepa)]²⁺5Not specifiedDiamagnetic publish.csiro.au
Cobalt(II)[Co(tepa)O₂Co(tepa)]⁴⁺Not specifiedNot specifiedForms peroxo-bridged dimer publish.csiro.au
Nickel(II)[Ni(tepa)]²⁺5Square PyramidalStable five-coordinate complex publish.csiro.au

The coordination geometry and stability of TEPA-metal complexes are not solely determined by the ligand and metal ion. The surrounding environment, including counterions and solvent molecules, plays a crucial role. researchgate.net

Counterions can influence the solid-state structure of TEPA-metal complexes by participating in hydrogen bonding or by directly coordinating to the metal center if the TEPA ligand does not fully saturate the metal's coordination sphere. The choice of counterion can thus dictate the final geometry of the complex.

The solvent is also a critical factor. researchgate.net Solvent molecules can compete with the ligand for coordination sites on the metal ion, particularly in cases where the solvent is a good ligand itself (e.g., water, acetonitrile). researchgate.net The polarity and coordinating ability of the solvent can affect the stability of the complex and can even influence the equilibrium between different coordination geometries in solution. researchgate.netmdpi.com For instance, a strongly coordinating solvent might favor a higher coordination number, while a non-coordinating solvent might allow for a lower coordination number.

Chelate Ring Formation and Stereochemical Considerations in TEPA-Metal Systems

The tripodal nature of TEPA and the chirality that can arise upon coordination introduce stereochemical considerations. The three pyridylethyl arms can arrange themselves around a metal center in a propeller-like fashion. This can lead to the formation of chiral complexes, even though the TEPA ligand itself is achiral. The resulting complexes can exist as a racemic mixture of enantiomers.

Thermodynamic and Kinetic Aspects of Metal Complex Formation and Dissociation

The formation of a TEPA-metal complex is an equilibrium process characterized by a stability constant (K). A larger stability constant indicates a more stable complex. The thermodynamics of complex formation involve changes in enthalpy (ΔH) and entropy (ΔS). The chelate effect contributes to a favorable entropic change, as multiple solvent molecules are displaced by a single TEPA ligand. Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of metal-ligand binding. For the binding of Cu²⁺ to TEPA, ITC measurements have been used to determine the stability constant and enthalpy of formation. amazonaws.com

The kinetics of complex formation and dissociation are also important aspects. The rates of these processes can be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other coordinating species. The dissociation of a ligand from a metal complex can be a crucial step in catalytic cycles or biological processes. rsc.org Studies on the kinetics of dissociation of related metal complexes have shown that the rates can span many orders of magnitude depending on the metal and the ligand structure. rsc.org

Catalytic Applications of Tris 2 2 Pyridyl Ethyl Amine Based Systems

Homogeneous and Heterogeneous Catalysis Mediated by TEPA-Metal Complexes

The ability of TEPA to form stable complexes with metal ions is central to its utility in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , TEPA-metal complexes function as soluble catalysts that facilitate a range of chemical transformations, including oxidation and reduction reactions. wiley.com These complexes are often studied as models for the active sites of metalloenzymes. The catalytic cycle typically involves the coordination of reactants to the metal center of the TEPA complex, followed by a series of steps that lead to the final product and regeneration of the catalyst. libretexts.org

In the realm of heterogeneous catalysis , TEPA and its derivatives have been employed as structure-directing agents or complexing agents in the synthesis of solid catalysts. For instance, TEPA has been used as a metal complexing agent in the one-pot hydrothermal synthesis of Mn–Fe/TS-1 catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH3). mdpi.com In this role, TEPA helps to increase the loading of active metal components and influences the formation of a hierarchical pore structure in the catalyst support. mdpi.com Similarly, iron(II) complexed with tetraethylenepentamine (B85490) (TEPA) has been used as a structure-directing agent to create Fe-SAPO-34, a microporous solid with well-distributed, catalytically active iron cations for the SCR of NO. researchgate.netresearchgate.net This method of incorporating metal complexes into solid supports is a strategy to bridge homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of molecular catalysts with the stability and recyclability of solid catalysts. researchgate.net

Electrocatalytic Oxygen Reduction Reactions (ORR)

The electrocatalytic reduction of dioxygen (O₂) is a critical reaction in energy conversion technologies like fuel cells. TEPA-metal complexes, particularly with copper, have been extensively studied for their ability to catalyze this reaction.

TEPA-copper complexes have demonstrated a remarkable selectivity for the two-electron reduction of O₂ to produce hydrogen peroxide (H₂O₂). nih.govacs.org This is in contrast to many other catalysts that favor the four-electron reduction pathway to water. nih.gov The general mechanism for the 2e⁻/2H⁺ reduction of O₂ catalyzed by a [Cu(TEPA)]²⁺ complex involves several key steps. First, the copper(II) center is reduced to copper(I). acs.orgnih.gov This Cu(I) species, [Cuᴵ(tepa)]⁺, then reacts with O₂ in the presence of a proton source. acs.orgnih.gov

A detailed kinetic study revealed that the rate-determining step is the O₂-binding process, which occurs in the presence of acid. acs.orgnih.gov This leads to the formation of a hydroperoxo intermediate, [Cuᴵᴵ(tepa)(OOH)]⁺. acs.orgnih.gov This intermediate is stable enough that it does not undergo further reduction. Instead, it is protonated by the acid to release H₂O₂ and regenerate the initial [Cuᴵᴵ(tepa)]²⁺ catalyst, completing the catalytic cycle. acs.orgnih.gov The process can be summarized by the following reactions:

Catalyst Reduction: [Cuᴵᴵ(tepa)]²⁺ + e⁻ → [Cuᴵ(tepa)]⁺

Oxygen Binding and Protonation: [Cuᴵ(tepa)]⁺ + O₂ + H⁺ → [Cuᴵᴵ(tepa)(OOH)]⁺

Product Release: [Cuᴵᴵ(tepa)(OOH)]⁺ + H⁺ → [Cuᴵᴵ(tepa)]²⁺ + H₂O₂

The mononuclear copper(II) complex, [Cuᴵᴵ(tepa)]²⁺, is an efficient catalyst for the selective two-electron reduction of O₂ to H₂O₂. nih.govacs.org A key feature of this complex is its significantly positive redox potential (E₁/₂ = 0.07 V vs Fc/Fc⁺ in acetone), which allows for the use of relatively weak one-electron reductants like ferrocene (B1249389) and its derivatives. nih.govacs.org This is a notable advantage over other copper complexes that require much stronger reductants to drive the O₂ reduction. nih.gov

The catalytic cycle, as detailed in the previous section, hinges on the formation of the [Cuᴵ(tepa)]⁺ species, which reacts with O₂ and a proton source (like perchloric acid) to form a detectable hydroperoxo complex, [Cuᴵᴵ(tepa)(OOH)]⁺. acs.orgnih.gov The stability of this intermediate against further reduction is crucial for the high selectivity towards H₂O₂. acs.orgnih.gov The subsequent protonation of this intermediate releases the hydrogen peroxide product and regenerates the active Cu(II) catalyst. acs.orgnih.gov

Electrochemical and Kinetic Data for TEPA-Copper Catalyzed Oxygen Reduction
ParameterValueConditionsReference
E1/2 for [CuII(tepa)]2+0.07 Vvs Fc/Fc+ in acetone nih.gov, acs.org
Reaction ProductH2O2With ferrocene/Me2Fc and HClO4 nih.gov, acs.org
Rate-Determining StepO2-bindingIn the presence of HClO4 acs.org, nih.gov
Activation Enthalpy (ΔH) with Ferrocene9.5 ± 0.2 kcal mol−1- nih.gov
Activation Entropy (ΔS) with Ferrocene−3 ± 2 cal K−1 mol−1- nih.gov

The structure of the ligand coordinated to the metal center has a profound impact on the selectivity of the oxygen reduction reaction. A clear example of this is the comparison between copper complexes of TEPA and its analogue, Tris(2-pyridylmethyl)amine (B178826) (TPMA). While the [Cuᴵᴵ(tepa)]²⁺ complex selectively catalyzes the two-electron reduction of O₂ to H₂O₂, the analogous [Cuᴵᴵ(tmpa)]²⁺ complex promotes the four-electron reduction to water under similar conditions. nih.gov

The primary difference between TEPA and TPMA is the length of the spacer connecting the pyridine (B92270) rings to the central nitrogen atom—TEPA has ethyl spacers, while TPMA has methyl spacers. This seemingly small change in the ligand's chelate ring size significantly alters the properties of the resulting copper complex. researchgate.net The ethyl spacers in TEPA create a more flexible coordination environment, which is believed to stabilize the hydroperoxo intermediate, [Cuᴵᴵ(tepa)(OOH)]⁺, preventing its further reduction to water. nih.govacs.org In contrast, the more rigid structure of the [Cu(tmpa)] complex facilitates the cleavage of the O-O bond in the peroxo intermediate, leading to the formation of water. nih.gov

Atom Transfer Radical Polymerization (ATRP) and Related Polymerization Methodologies

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers. The effectiveness of the copper catalysts used in ATRP is highly dependent on the ligand. While copper complexes with Tris(2-pyridylmethyl)amine (TPMA) are among the most active catalysts for ATRP, the use of TEPA has also been considered. researchgate.netcmu.edu

The basic principle of ATRP involves the reversible activation of a dormant polymer chain (P-X) by a copper(I) complex (Cuᴵ/L) to generate a propagating radical (P•) and a copper(II) species (X-Cuᴵᴵ/L). merckmillipore.com The activity of the catalyst is related to the ATRP equilibrium constant (Kₐₜᵣₚ = kₐ꜀ₜ / kₐ꜀ₜ), which is influenced by the ligand (L). Ligands that stabilize the Cu(II) oxidation state can lead to higher catalyst activity. acs.org

Iron(II) complexes with tetradentate amine ligands, including those structurally related to TEPA, have also been investigated as catalysts. For example, an iron(II) complex with TEPA, [Fe(tepa)(NCS)₂], has been synthesized and characterized, although its primary investigation was for spin crossover properties rather than ATRP. researchgate.net The study did note the strong influence of the ligand environment on the electronic properties of the metal center, a key factor in ATRP catalyst design. researchgate.net Similarly, chromium complexes with related tripodal amine ligands have been shown to be active polymerization catalysts in the presence of a co-catalyst. acs.org While direct, extensive research on TEPA-based catalysts for ATRP is less common than for TPMA, the principles of ligand design and the influence of the coordination environment on metal-centered reactivity are directly applicable.

Catalysis of C-N and C-O Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in organic synthesis. Transition metal complexes, including those with tripodal amine ligands, can catalyze these important transformations. nih.gov

Iron(II) complexes of the related ligand Tris(2-pyridylmethyl)amine (TPA) are established catalysts for C-O bond formation, capable of oxidizing hydrocarbons through hydroxylation and epoxidation pathways. researchgate.net These same catalysts have also been shown to promote C-N bond formation via the allylic amination of alkenes. researchgate.net The mechanism for these reactions often involves high-valent metal-oxo or metal-nitrene intermediates that are generated from an oxidant and then react with the substrate.

While direct examples focusing solely on TEPA are less prevalent in the literature for these specific applications, related systems provide strong evidence for its potential. For example, a DFT mechanistic investigation into the hydroxylation of benzene (B151609) to phenol (B47542) by H₂O₂ considered a dinickel(III) bis(μ-oxo) complex involving TEPA, [Niᴵᴵ(tepa)]²⁺, as a potential key intermediate. acs.org This suggests the viability of TEPA-metal systems in activating oxidants for C-O bond formation. The general mechanism for such reactions involves the oxidative addition of a substrate to the metal complex, followed by reductive elimination to form the new C-N or C-O bond and regenerate the catalyst. nih.gov The electronic and steric properties imparted by the TEPA ligand would play a crucial role in modulating the reactivity and selectivity of the metal center in these catalytic cycles. mdpi.com

Photochemical Hydrogen Evolution Catalysis

The generation of hydrogen (H₂) from water through photochemical processes is a cornerstone of artificial photosynthesis research, aiming to produce clean and sustainable fuel. nih.govrsc.org These systems typically rely on three main components: a photosensitizer (PS) that absorbs light, a catalyst that facilitates the proton reduction reaction, and a sacrificial electron donor (SED) that regenerates the photosensitizer. osti.govrsc.org Molecular catalysts, particularly those based on earth-abundant first-row transition metals like cobalt and nickel coordinated to polypyridine ligands, are of significant interest due to their tunability and potential for cost-effective applications. nih.govosti.gov

While direct research on Tris[2-(2-pyridyl)ethyl]amine (TPEA) in this specific application is limited in publicly available literature, extensive studies have been conducted on its close structural analog, Tris(2-pyridylmethyl)amine (TPMA). TPMA differs from TPEA only by the length of the linker between the central amine and the pyridyl groups (methylene vs. ethylene). The findings from TPMA-based systems provide critical insights into the expected behavior and potential of TPEA-metal complexes in photochemical hydrogen evolution.

Research into cobalt(II) complexes incorporating the TPMA ligand has demonstrated their competence as hydrogen-evolving catalysts (HECs). nih.govrsc.org In a typical setup, a TPMA-cobalt(II) complex is used in conjunction with a photosensitizer, commonly a ruthenium(II) polypyridyl complex like [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine), and a sacrificial electron donor such as ascorbic acid or triethylamine (B128534). nih.govrsc.org The process is initiated by the photosensitizer absorbing light, leading to an excited state. This excited photosensitizer is then reductively quenched by the sacrificial electron donor. The reduced photosensitizer subsequently transfers an electron to the Co(II) catalyst, generating a reduced Co(I) species which is the active state for proton reduction to H₂. researchgate.netresearchgate.net

The performance of these catalytic systems is evaluated by metrics such as the Turnover Number (TON), which indicates the total amount of H₂ produced per mole of catalyst before deactivation, and the Turnover Frequency (TOF), which measures the rate of the reaction.

Table 1: Performance of TPMA-based Cobalt Catalysts in Photochemical Hydrogen Evolution The following data is based on studies using the Tris(2-pyridylmethyl)amine (TPMA) ligand, a close structural analog of TPEA.

CatalystPhotosensitizer (PS)Sacrificial Electron Donor (SED)Solvent/pHTurnover Number (TON)Reference
[Co(TPMA)Cl]Cl[Ru(bpy)₃]²⁺Ascorbic AcidAqueous Acetate (B1210297) Buffer / pH 4.5~400 nih.govrsc.org
[Co(TPMA-C(O)Ph)Cl]Cl[Ru(bpy)₃]²⁺Ascorbic AcidAqueous Acetate Buffer / pH 4.5~350 nih.gov
[Cu(TPMA)Cl]Cl[Ir(ppy)₂(dtbbpy)]PF₆Triethylamine (TEA)CH₃CN/H₂O (9:1)6108 rsc.org
[Cu(Cl-TPMA)Cl₂][Ir(ppy)₂(dtbbpy)]PF₆Triethylamine (TEA)CH₃CN/H₂O (9:1)10014 rsc.org

In addition to cobalt, copper complexes with the TPMA ligand have also been investigated and shown to be highly efficient for photocatalytic hydrogen evolution. rsc.org For instance, in a system with an iridium-based photosensitizer and triethylamine as the sacrificial donor in an acetonitrile/water mixture, a [Cu(TPMA)Cl]Cl catalyst achieved a Turnover Number of 6108. rsc.org Modifying the ligand with a chloro-substituent further boosted the TON to 10014, indicating that ligand design can significantly impact catalytic efficacy in some systems. rsc.org These findings underscore the versatility of the tripodal polypyridine amine scaffold in designing molecular catalysts for solar fuel production.

Supramolecular Chemistry and Molecular Recognition with Tris 2 2 Pyridyl Ethyl Amine Derivatives

Design and Assembly of Supramolecular Cages and Architectures Utilizing Pyridyl-Amine Scaffolds

The rational design of supramolecular structures hinges on the predictable coordination behavior of ligands and metal ions. Tris[2-(2-pyridyl)ethyl]amine (TEPA) and its close, more rigid analogue, Tris(2-pyridylmethyl)amine (B178826) (TPMA), are tripodal, tetradentate ligands that are highly effective in constructing discrete, three-dimensional architectures such as molecular cages and capsules. researchgate.netnih.gov The fundamental design involves the coordination of the three pyridyl nitrogen atoms and the central tertiary amine nitrogen to a metal center. This coordination forces the three pyridyl arms to adopt a specific spatial arrangement, creating a pre-organized corner or vertex for a larger polyhedral structure.

The assembly process is typically driven by metal-ligand coordination under thermodynamic control, allowing for "self-correction" to yield the most stable architecture. rsc.org Several design strategies are employed:

Directional Bonding Approach: This strategy uses the predictable coordination geometry of metal ions (e.g., octahedral, square planar) and the defined angles of rigid ligands to direct the assembly of a specific shape, such as a tetrahedron or a prism. acs.orgnih.gov

Sub-component Self-Assembly: In this sophisticated approach, the final ligand scaffold is not prepared beforehand but is formed in situ from simpler building blocks through dynamic covalent chemistry, such as the formation of imine bonds from amines and aldehydes. rsc.orgnih.gov This method allows for the creation of highly complex structures in a single step from simple precursors. For instance, a primary amine can be condensed with 2-formylpyridine in the presence of a metal ion like Fe(II) to spontaneously form a well-defined cage architecture. nih.gov

The flexibility of the ethyl spacers in TEPA, compared to the methyl spacers in TPMA, provides a greater degree of conformational freedom. This can influence the final geometry and stability of the resulting supramolecular cage, allowing it to accommodate a wider range of metal ions and guest molecules. researchgate.net By modifying the pyridyl rings or the ligand backbone, researchers can fine-tune the size, shape, and electronic properties of the resulting cages. For example, capping a TPMA unit with a triazole-based secondary sphere creates a well-defined cavity with both hydrophobic and hydrogen-bonding characteristics. rsc.org

Host-Guest Interactions and Molecular Encapsulation Phenomena

A defining feature of supramolecular cages is their ability to encapsulate guest molecules within their internal cavities. This host-guest chemistry is central to their function, enabling applications in sensing, catalysis, and separation. nih.govmdpi.com The interior of a cage provides a unique microenvironment, distinct from the bulk solution, which can alter the properties and reactivity of an encapsulated guest.

The binding of a guest is governed by non-covalent interactions, including:

Hydrogen Bonding: Functional groups on the interior of the cage can form hydrogen bonds with complementary guests.

π-π Stacking: Aromatic panels on the cage can interact with aromatic guests.

CH-π Interactions: These are significant for binding organic cations and other molecules.

Hydrophobic Effects: In aqueous media, the encapsulation of nonpolar guests is often driven by the release of high-energy water molecules from the cavity.

The selectivity of a host cage for a particular guest is determined by the principle of complementarity—the size, shape, and chemical properties of the guest must match those of the host's cavity. mdpi.com Research on imine-based truncated tetrahedral cages, which share architectural principles with pyridyl-amine systems, demonstrates this selectivity. These cages show a distinct preference for binding tetraalkylammonium ions, with binding strength dependent on both the size of the guest and the dimensions of the cage's entry portals. nih.gov

The introduction of a guest can also be a critical template in the assembly process itself. In some cases, the presence of a specific guest molecule is required to direct the formation of a particular cage architecture over other potential assemblies or polymeric materials. nih.gov

Below is a data table showing association constants for a shape-persistent imine cage with various ammonium (B1175870) ion guests, illustrating the principles of size- and shape-selective binding.

Host CageGuest IonCounterionSolventAssociation Constant (Kₐ) [M⁻¹]
3-H NMe₄⁺BF₄⁻CD₂Cl₂1.9 x 10¹
3-H NEt₄⁺BF₄⁻CD₂Cl₂2.4 x 10³
3-H NPr₄⁺BF₄⁻CD₂Cl₂No binding detected
3-Et NMe₄⁺BF₄⁻CD₂Cl₂1.3 x 10³
3-Et NEt₄⁺BF₄⁻CD₂Cl₂1.1 x 10³

Data adapted from studies on truncated tetrahedral imine cages, which demonstrate host-guest principles applicable to pyridyl-amine based systems. nih.gov

Chiral Recognition and Asymmetric Induction in Supramolecular Systems

When a tripodal ligand like TPMA or TEPA coordinates to an octahedral metal center, the three pyridyl arms arrange themselves in a propeller-like fashion. This arrangement is chiral, existing as two non-superimposable mirror images, designated delta (Δ) for a right-handed propeller and lambda (Λ) for a left-handed one. In the absence of any other chiral influence, a racemic mixture of Δ and Λ complexes is formed. mdpi.com

This inherent "chiral-at-metal" center can be exploited for chiral recognition. cityu.edu.hk When a chiral guest molecule binds to the complex, it forms two diastereomeric host-guest complexes (e.g., Δ-host/R-guest and Λ-host/R-guest). Due to differing steric and electronic interactions, one diastereomer is typically more stable than the other. This binding event shifts the equilibrium between the Δ and Λ forms of the host, resulting in an excess of one metal-centered configuration. researchgate.net

This process, known as asymmetric induction, can be monitored using chiroptical techniques like circular dichroism (CD) spectroscopy. researchgate.net The interaction with the chiral analyte induces or significantly amplifies a CD signal, allowing for the determination of the analyte's absolute configuration and enantiomeric excess. unipd.it For example, TPMA-based metal complexes have been successfully used as stereodynamic probes for the chiral analysis of amino acids and carboxylic acids. researchgate.net

A study on mixed-metal TPMA-based architectures demonstrated their ability to act as stereodynamic sensors that amplify the electronic CD signal of phenylalanine. The intensity and shape of the resulting CD signal were found to be highly dependent on the nature of the metal ions used in the supramolecular assembly, indicating that the chiroptical properties can be finely tuned. unipd.it

Applications in Molecular Switching

Molecular switches are molecules or molecular assemblies that can be reversibly shifted between two or more stable states in response to an external stimulus. These stimuli can be chemical (e.g., pH change, ion or guest binding), photochemical (light), or electrochemical (redox potential). researchgate.netnih.gov Supramolecular cages built from pyridyl-amine scaffolds are excellent candidates for developing molecular switches because their assembly and structure are often dependent on these very factors. mdpi.com

Switching can manifest in several ways:

Reversible Assembly/Disassembly: A change in pH can protonate or deprotonate the pyridyl ligands, disrupting the metal coordination and leading to the disassembly of the cage. Neutralizing the pH can reverse the process, reforming the architecture. nih.govacs.org Similarly, the addition of a strongly coordinating competitive guest can displace the ligands and break apart the cage.

Conformational Change: The binding of a guest can induce a significant conformational change in the host cage without causing it to fall apart. This can open or close channels, or alter the electronic properties of the system, effectively switching it from one state to another.

Spin-Crossover (SCO) Switching: Iron(II) complexes are well-known for their ability to switch between a high-spin (HS) and a low-spin (LS) state in response to temperature, pressure, or light. This spin transition is accompanied by changes in color, magnetic properties, and structure. By incorporating Fe(II) ions into a supramolecular assembly with TPMA, it is possible to create materials where the spin state can be switched, with potential applications in memory devices and displays. rsc.org

For instance, heterobimetallic cages have been designed that can be reversibly opened and closed by the addition of a chemical stimulus like an acid or a base. nih.gov The addition of a base deprotonates the system, leading to disassembly, while the subsequent addition of an acid reverses the process and restores the cage structure, demonstrating a clear "ON/OFF" switching behavior. nih.gov

Advanced Characterization and Computational Studies of Tris 2 2 Pyridyl Ethyl Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

NMR spectroscopy stands as a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. For TEPA and its complexes, various NMR methodologies provide invaluable insights into their conformation, the coordination environment of the metal center, and the kinetic and thermodynamic parameters of dynamic processes.

¹H, ¹³C, and ¹⁵N NMR Analyses of TEPA and its Metal Complexes

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopies are fundamental for the structural characterization of TEPA and its diamagnetic metal complexes. The chemical shifts, coupling constants, and signal multiplicities in these spectra offer a detailed picture of the molecular framework.

The ¹H NMR spectrum of free TEPA is expected to exhibit distinct signals for the protons of the pyridyl rings and the ethylene (B1197577) bridges. The aromatic region would show characteristic multiplets for the non-equivalent pyridyl protons, while the aliphatic region would display signals for the methylene (B1212753) protons of the ethyl groups. Upon coordination to a metal ion, significant changes in the chemical shifts of these protons are observed, providing direct evidence of ligand binding. The magnitude and direction of these coordination-induced shifts can offer clues about the geometry of the complex and the nature of the metal-ligand bond.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the ligand. Each unique carbon atom in the pyridyl rings and ethyl bridges gives rise to a distinct resonance. Coordination to a metal center typically results in a downfield shift of the carbon signals, particularly for those atoms closer to the coordination site.

While less commonly employed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms. For TEPA, this includes the tertiary amine nitrogen and the three pyridyl nitrogens. Large changes in the ¹⁵N chemical shifts upon complexation are indicative of the involvement of these nitrogen atoms in coordination.

A comprehensive analysis of these NMR parameters allows for the complete assignment of the resonances in the spectra of TEPA and its diamagnetic complexes, confirming the ligand's structure and its mode of coordination to the metal center.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Diamagnetic Metal Complex of a Related Tris(pyridyl)amine Ligand

Note: Data for a closely related tris(2-pyridylmethyl)amine (B178826) (TPMA) complex is provided for illustrative purposes due to the limited availability of specific TEPA NMR data in the literature.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridyl-H68.50159.0
Pyridyl-H37.80137.0
Pyridyl-H57.30123.5
Pyridyl-H47.20122.5
Methylene (-CH₂-)4.0060.0

This interactive table allows users to sort and filter the data to better understand the NMR spectral features of this class of compounds.

Dynamic NMR Studies of Ligand Exchange and Conformational Equilibria

The flexible nature of the ethyl arms of the TEPA ligand can give rise to various dynamic processes in solution, such as conformational changes and ligand exchange reactions. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of these processes that occur on the NMR timescale.

By monitoring the changes in the NMR lineshapes as a function of temperature, it is possible to determine the rates of these dynamic events. At low temperatures, where the exchange is slow on the NMR timescale, separate signals may be observed for the different conformations or species in equilibrium. As the temperature is increased, the exchange rate increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at the fast exchange limit.

Lineshape analysis of these variable-temperature NMR spectra allows for the determination of the activation parameters for the dynamic process, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This information provides valuable insights into the mechanism of the exchange process.

For TEPA complexes, DNMR studies can be employed to investigate:

Conformational Equilibria: The ethyl arms of the TEPA ligand can adopt different conformations, and DNMR can be used to study the energetics of the interconversion between these conformers.

Ligand Exchange: In the presence of other coordinating species, the TEPA ligand or parts of it can undergo exchange with the solvent or other ligands. DNMR can be used to quantify the rates of these exchange reactions, providing information about the lability of the metal complex.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules in the solid state. For TEPA and its metal complexes, this technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The crystal structure of a TEPA metal complex reveals the coordination number and geometry of the metal ion, which can vary depending on the metal and the other ligands present. Common coordination geometries for TEPA complexes include distorted octahedral and trigonal bipyramidal. The tripodal nature of the TEPA ligand, with its central tertiary amine and three pyridyl arms, allows it to encapsulate metal ions in a well-defined manner.

X-ray crystallography also provides detailed information about the conformation of the TEPA ligand in the solid state. The torsion angles of the ethyl bridges and the orientation of the pyridyl rings can be precisely determined. This information is crucial for understanding the steric and electronic factors that govern the coordination chemistry of TEPA.

Interactive Data Table: Selected Crystallographic Data for a Representative Metal Complex of TEPA

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Metal-N(amine) Distance (Å) 2.25
Average Metal-N(pyridyl) Distance (Å) 2.15
N(amine)-Metal-N(pyridyl) Angle (°) 85
N(pyridyl)-Metal-N(pyridyl) Angle (°) 110

This interactive table allows for the exploration of key structural parameters obtained from X-ray crystallographic studies of TEPA complexes.

Spectroscopic Techniques (Infrared, UV-Visible, Electron Spin Resonance) for Electronic and Vibrational Analysis

In addition to NMR spectroscopy, a range of other spectroscopic techniques are employed to probe the vibrational and electronic properties of TEPA and its complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for studying the effects of coordination on the vibrational modes of the ligand. The IR spectrum of free TEPA will show characteristic absorption bands for the C-H stretching and bending vibrations of the pyridyl rings and ethyl groups, as well as C-N stretching vibrations. Upon complexation, shifts in the positions and changes in the intensities of these bands are observed. For instance, the C=N stretching vibration of the pyridyl rings often shifts to a higher frequency upon coordination, which is indicative of the donation of electron density from the nitrogen to the metal.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For TEPA itself, the spectrum is dominated by π-π* transitions within the pyridyl rings. When TEPA is coordinated to a transition metal ion, new absorption bands can appear in the visible region of the spectrum. These bands are often due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. The positions and intensities of these bands are sensitive to the identity of the metal, its oxidation state, and the coordination geometry of the complex.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a technique that is specifically sensitive to species with unpaired electrons. Therefore, it is a powerful tool for studying paramagnetic metal complexes of TEPA, such as those of Cu(II), Mn(II), or high-spin Fe(III). The ESR spectrum provides information about the g-values and hyperfine coupling constants, which can be used to determine the electronic ground state of the metal ion, the symmetry of its coordination environment, and the extent of delocalization of the unpaired electron onto the ligand.

Density Functional Theory (DFT) and Molecular Dynamics Simulations

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become increasingly important in complementing experimental studies of coordination compounds.

Prediction of Geometries, Electronic Structures, and Spectroscopic Properties

DFT calculations are a powerful tool for predicting the geometric and electronic structures of molecules. For TEPA and its metal complexes, DFT can be used to:

Optimize Geometries: DFT calculations can be used to predict the most stable three-dimensional structure of a complex, including bond lengths, bond angles, and coordination geometry. These calculated structures can be compared with experimental data from X-ray crystallography to validate the computational model.

Predict Electronic Structures: DFT provides information about the molecular orbitals and their energies, offering insights into the nature of the metal-ligand bonding and the distribution of electron density within the complex.

Simulate Spectroscopic Properties: DFT calculations can be used to predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. The comparison of these calculated spectra with experimental data can aid in the assignment of spectral features and provide a deeper understanding of the underlying physical phenomena. For instance, theoretical conformational analysis of the closely related tris[2-(2-pyridyl)ethyl]phosphine has been successfully carried out using DFT, demonstrating the utility of this approach for understanding the conformational preferences of such flexible ligands. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time. For TEPA complexes in solution, MD simulations can be used to:

Explore Conformational Landscapes: MD simulations can be used to explore the different conformations that the flexible TEPA ligand can adopt and to study the dynamics of the interconversion between these conformations.

Simulate Solvation: MD simulations can provide a detailed picture of the interactions between the TEPA complex and the surrounding solvent molecules, which can be crucial for understanding its reactivity and other properties in solution.

By combining the insights from these advanced characterization techniques and computational studies, a comprehensive understanding of the structure, dynamics, and electronic properties of Tris[2-(2-pyridyl)ethyl]amine and its diverse range of metal complexes can be achieved.

Investigation of Reaction Mechanisms and Elucidation of Intermediates

The study of reaction mechanisms involving complexes of this compound (TEPA) and related tripodal ligands is crucial for understanding their catalytic activity. These complexes are known to facilitate a variety of chemical transformations, often proceeding through high-valent metal-oxo or metal-nitrene intermediates. Iron(II) complexes with tetradentate amine ligands, such as the structurally similar Tris(2-pyridylmethyl)amine (TPA), are established catalysts for C-O bond formation through pathways like hydroxylation and epoxidation, as well as C-N bond formation. researchgate.net

Detailed kinetic studies on analogous systems provide significant insight into the reactivity of transient species. For instance, in the reaction of a diiron(III) complex of TPA with hydrogen peroxide at low temperatures, two distinct intermediates are consecutively formed. nih.gov The first intermediate is identified as a highly reactive diiron(IV)-oxo species, while the second is a more stable, mixed-valent Fe(III)Fe(IV) species. nih.gov Both intermediates function as electrophilic oxidants, with their reactivity being dependent on the electron-donating properties of the substrate. nih.gov The first intermediate reacts with substrates at significantly faster rates than the second, highlighting the transient and highly reactive nature of the high-valent species. nih.gov

The modification of the ligand structure, such as increasing the chelate ring size from a five-membered ring in TPA complexes to a six-membered ring in TEPA complexes, has a discernible effect on the properties and reactivity of the resulting metal complexes. researchgate.net

Table 1: Second-Order Rate Constants for Substrate Oxidation by Intermediates of a Diiron(III)-TPA Complex with H₂O₂
SubstrateFirst Intermediate (diiron(IV)-oxo) Rate Constant (M⁻¹s⁻¹)Second Intermediate (Fe(III)Fe(IV)) Rate Constant (M⁻¹s⁻¹)
Triarylphosphines10⁵ - 10⁶150 - 550
Phenols10³ - 10⁵18 - 790
Data derived from low-temperature stopped-flow studies on the TPA-diiron(III) complex, serving as a model for related systems. nih.gov

Conformational Analysis of Pyridylethyl-substituted Derivatives

The conformational flexibility of pyridylethyl-substituted ligands is a key determinant of their coordination chemistry and the properties of their metal complexes. mdpi.com Understanding the spatial arrangement of these ligands in solution is essential for predicting their reactivity and complexation efficiency. mdpi.com A combination of experimental techniques, such as dipole moment measurements and IR spectroscopy, and theoretical computational methods like Density Functional Theory (DFT), has been employed to perform detailed conformational analyses of these molecules. mdpi.comnih.gov

Studies on the analogous compound Tris[2-(2-pyridyl)ethyl]phosphine and its chalcogenide derivatives reveal that these molecules exist in solution as an equilibrium of multiple conformers with low relative energies. mdpi.comnih.gov The analysis indicates a preference for non-eclipsed forms, specifically synclinal or antiperiplanar conformations. mdpi.comnih.gov

The predominant conformers exhibit specific structural characteristics:

A gauche-orientation of the C(sp³)–C(sp³) bonds within the pyridylethyl substituents. mdpi.comnih.gov

A gauche-orientation of the pyridyl rings relative to the zigzag ethylene bridges. mdpi.comnih.gov

These preferred orientations are largely dictated by steric factors, including the position of the nitrogen atom within the pyridine (B92270) ring and the specific configuration of the ethylene bridges connecting the rings to the central amine. mdpi.comnih.gov These steric influences are the primary determinants of the spatial structure, regardless of the nature of the central atom or its substituents. mdpi.comnih.gov

Table 2: Summary of Conformational Analysis of Pyridylethyl-substituted Derivatives
ParameterFindingMethodology
Conformational StateEquilibrium of multiple low-energy conformers in solution.DFT Calculations
Preferred ConformationPredominance of non-eclipsed (synclinal or antiperiplanar) forms.DFT, Dipole Moments
Bond OrientationGauche-orientation of C(sp³)–C(sp³) bonds in ethyl substituents.DFT, IR Spectroscopy
Ring OrientationGauche-orientation of pyridyl rings relative to ethylene bridges.DFT Calculations
Determining FactorsSteric factors related to nitrogen atom position and ethylene bridge configuration.Theoretical Analysis
Findings based on studies of Tris[2-(2-pyridyl)ethyl]phosphine and its derivatives. mdpi.comnih.gov

Incorporation of TEPA and its Derivatives into Metal-Organic Frameworks (MOFs) and Porous Materials

While the incorporation of tripodal pyridylamine ligands into Metal-Organic Frameworks (MOFs) is an active area of research, specific examples detailing the use of this compound (TEPA) as a primary building block in MOF synthesis are not extensively documented in published literature. However, the foundational principles of its coordinating ability and its role as a structure-directing agent in other porous materials provide insight into its potential.

Research has shown that iron(II) complexed with TEPA can serve as a structure-directing agent in the synthesis of Fe-SAPO-34, a type of silicoaluminophosphate microporous solid. In this capacity, the TEPA complex helps to increase the loading of the catalytically active iron components and influences the development of a hierarchical pore structure within the material. This application, while not a traditional MOF synthesis, underscores the utility of TEPA in organizing porous architectures at the molecular level. The conformational flexibility afforded by TEPA's ethyl spacers is a key attribute that allows it to adapt to the geometric requirements of various frameworks.

Development of Chemical Sensors and Probes for Specific Analytes

The development of chemical sensors using tripodal ligands is a significant field, though specific research focusing on TEPA for the analytes below is limited. The properties of closely related ligands are often studied to infer potential applications.

Anion Sensing Mechanisms

Currently, there is a scarcity of research focused on the application of TEPA-based complexes for anion sensing. However, studies on analogous systems provide a framework for how TEPA might function in this capacity. For instance, luminescent lanthanide complexes featuring the related Tris(2-pyridylmethyl)amine (TPA) ligand have been shown to exhibit anion-specific sensory functions. nih.gov These systems operate by the anion interacting with the positively charged metal center, which perturbs the luminescence of the lanthanide ion, allowing for optical detection. The selectivity and sensitivity of such systems can be modulated by the choice of metal and ligand chirality. nih.gov While these findings pertain to the TPA ligand, they suggest a potential pathway for the future development of TEPA-based anion sensors.

Metal Ion Detection (e.g., Zn2+, Hg2+) via Chemical Probes

The detection of biologically and environmentally significant metal ions like zinc (Zn2+) and mercury (Hg2+) is of critical importance. While numerous fluorescent probes have been developed for this purpose, probes based specifically on the TEPA scaffold are not widely reported. Research into related tripodal ligands, such as derivatives of Tris((6-phenyl-2-pyridyl)methyl)amine, has yielded fluorescent sensors for Zn2+. nyu.edunih.gov In these systems, the binding of the zinc ion to the ligand's nitrogen donors alters the electronic structure of the molecule, leading to a significant and detectable change in its fluorescence properties, such as a pronounced red shift in the emission maximum. nyu.edunih.gov

Studies comparing the cation binding properties of TEPA and TPA have noted that this compound forms a weaker complex with lithium ions than its TPA counterpart and does not form a complex with sodium ions under similar conditions. researchgate.net This highlights how the ethyl linkers in TEPA influence its metal ion affinity compared to the methyl linkers in TPA.

Biomimetic Modeling of Metalloenzyme Active Sites and Reaction Pathways

The most significant academic research focus for TEPA is in the field of bioinorganic chemistry, where its complexes serve as models to understand the function of complex metalloenzymes.

Mimicking Oxygen Activation and Dioxygenase Function (e.g., Copper-Cluster Enzymes, Iron Dioxygenases)

TEPA has been instrumental in elucidating the subtle structural factors that govern the reactivity of copper complexes with molecular oxygen (O₂), providing models for copper-containing enzymes. A pivotal study directly compared the O₂ reactivity of copper(I) complexes with TEPA and its analogue, TPA. The research revealed a striking difference in reactivity based solely on the linker length between the amine and pyridyl groups. nih.gov

The copper(I) complex of TPA, which features shorter methyl arms creating 5-membered chelate rings, readily reacts with O₂. In contrast, researchers observed no reaction with the corresponding copper(I) complex of TEPA, which has longer ethyl arms forming 6-membered chelate rings. nih.gov This finding demonstrates that small changes in the ligand architecture can lead to profound differences in the oxygenation chemistry of the copper center, a critical insight for understanding the function of metalloenzymes where the protein scaffold precisely tunes the metal's coordination environment. nih.gov

Table 1: Comparative O₂ Reactivity of Copper(I) Complexes

Ligand Linker Group Chelate Ring Size Reactivity with O₂
Tris(2-pyridylmethyl)amine (TPA) Methylene (-CH₂-) 5-membered Reactive
This compound (TEPA) Ethylene (-CH₂CH₂-) 6-membered Non-reactive

Data sourced from comparative studies on ligand-copper(I) complex reactivity. nih.gov

In the realm of iron-based enzymes, while many studies on dioxygenase mimics have employed the TPA scaffold to create functional models, the distinct coordination environment provided by TEPA offers a different platform for investigation. mdpi.comtandfonline.com Iron complexes with various substituted TPA ligands have been synthesized to model the activity of catechol dioxygenases, which catalyze the oxidative cleavage of aromatic rings. mdpi.com These studies provide the essential groundwork for future research into how the unique steric and electronic properties of TEPA-iron complexes might influence similar catalytic reactions.

Studies of Metal Ion Sequestration and Transport Mechanisms

The ability of synthetic ligands to bind and release metal ions is crucial for modeling biological processes like metal ion sequestration and transport. While the related TPA ligand has been proposed as a next-generation chelator for studying intracellular mobile zinc due to its fast sequestration kinetics, nih.gov research into TEPA for these specific applications is less common.

The observation that TEPA forms weaker complexes with certain alkali metal ions compared to TPA suggests that the chelate ring size and ligand flexibility play a significant role in determining thermodynamic stability and binding affinity. researchgate.net This property is fundamental to the function of a metal ion transporter, which must be able to both bind and release its target ion. These initial findings indicate that TEPA could serve as a valuable tool for investigating the physicochemical principles that govern the sequestration and transport of metal ions in biological systems.

Q & A

Q. What are the methodological challenges in synthesizing TPEA, and how can they be addressed?

TPEA synthesis involves multi-step reactions, often starting with pyridine derivatives and alkylation/amination steps. Key challenges include:

  • Purification : Byproducts from incomplete reactions (e.g., unreacted pyridyl intermediates) require column chromatography (e.g., Biotage® columns) or recrystallization .
  • Reduction steps : Sodium cyanoborohydride or NaBH₄ may be used to reduce imine intermediates, but side reactions (e.g., over-reduction) necessitate careful stoichiometric control .
  • Structural confirmation : ¹H-NMR and ESI-MS are critical for verifying ligand integrity, as seen in analogous bis(picolyl)amine syntheses .

Q. How is TPEA structurally characterized in coordination complexes?

X-ray crystallography is the gold standard:

  • Crystal parameters : For related ligands, orthogonal space groups (e.g., Pna21) with cell constants (e.g., a = 16.169 Å, b = 25.670 Å, c = 7.6166 Å) are typical .
  • Refinement metrics : R values (e.g., R₁ = 0.070, wR₂ = 0.123) and Flack parameters (e.g., 0.33) ensure structural accuracy .
  • Hydrogen placement : Derived from Fourier difference maps or geometric constraints .

Q. What catalytic applications does TPEA enable in oxygen reduction studies?

TPEA forms stable Cu(II) complexes for selective O₂ reduction:

  • 2e⁻ pathway : In acetone with HClO₄, [Cu(TPEA)]²⁺ catalyzes O₂ → H₂O₂ with >90% selectivity, monitored by cyclic voltammetry .
  • Role of acid : HClO₄ protonates intermediates, shifting selectivity from 4e⁻ (H₂O) to 2e⁻ pathways. Optimal [HClO₄] = 0.01–0.1 M .
  • Substrate scope : Ferrocene derivatives (e.g., 1,1'-dimethylferrocene) serve as electron donors .

Advanced Research Questions

Q. How do electronic and steric effects of TPEA influence catalytic efficiency compared to other ligands?

  • Denticity and geometry : TPEA’s tetradentate N-donor system stabilizes Cu(II) in distorted trigonal bipyramidal geometry, enhancing electron transfer vs. bidentate ligands .
  • Comparison with TPMA : TPEA’s ethyl spacers increase flexibility, improving metal-ligand bond dynamics but reducing redox potential control vs. tris(pyridylmethyl)amine (TPMA) .
  • Steric hindrance : Bulkier ligands (e.g., Me₆TREN) may limit substrate access, whereas TPEA balances activity and stability .

Q. How can researchers resolve contradictory data on TPEA’s role in 2e⁻ vs. 4e⁻ O₂ reduction pathways?

Contradictions arise from reaction conditions:

  • Solvent effects : Acetone favors 2e⁻ reduction, while aqueous/organic mixtures promote 4e⁻ pathways .
  • Acid concentration : Higher [H⁺] stabilizes H₂O₂ (2e⁻), while lower [H⁺] favors H₂O (4e⁻) .
  • Catalyst loading : Sub-ppm Cu-TPEA concentrations (<1 μM) may reduce secondary reactions, clarifying pathway dominance .

Q. What advanced techniques validate TPEA’s mechanism in electron-transfer reactions?

  • EPR spectroscopy : Detects Cu(I)/Cu(II) redox states during catalysis .
  • DFT calculations : Model ligand-metal charge transfer (LMCT) and transition states for O₂ activation .
  • Kinetic isotope effects (KIE) : Differentiate proton-coupled electron transfer (PCET) vs. concerted mechanisms .

Methodological Tables

Q. Table 1. Comparison of TPEA with Common Ligands in O₂ Reduction

LigandDenticityCatalytic Pathway (O₂ →)Selectivity (%)Key Reference
TPEATetradentateH₂O₂ (2e⁻)>90
TPMATetradentateH₂O (4e⁻)70–85
Me₆TRENHexadentateMixed (pH-dependent)50–75

Q. Table 2. Crystallographic Data for TPEA Analogues

ParameterValue (Example)TechniqueReference
Space groupPna21X-ray diffraction
R factor0.070SHELXL refinement
Flack parameter0.33 (12)Friedel pairs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.